REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][C:4]([CH:7]=[CH:8][N+:9]([O-])=O)=[CH:5][CH:6]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.C(C(C(C([O-])=O)O)O)([O-])=O.[Na+].[K+]>C(OCC)C>[CH3:1][C:2]1[S:3][C:4]([CH2:7][CH2:8][NH2:9])=[CH:5][CH:6]=1 |f:1.2.3.4.5.6,8.9.10|
|
Name
|
|
Quantity
|
483 mg
|
Type
|
reactant
|
Smiles
|
CC=1SC(=CC1)C=C[N+](=O)[O-]
|
Name
|
|
Quantity
|
227 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
5.995 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[K+]
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain gentle
|
Type
|
TEMPERATURE
|
Details
|
reflux of the solution
|
Type
|
CUSTOM
|
Details
|
reaction for 5 minutes
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
Stir
|
Type
|
CUSTOM
|
Details
|
reaction vigorously for 1 hour
|
Duration
|
1 h
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Separate organics, dry with magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrate on rotovap
|
Type
|
CUSTOM
|
Details
|
to give 360 mg of crude product as an oil
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(S1)CCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 82 mg | |
YIELD: PERCENTYIELD | 20% | |
YIELD: CALCULATEDPERCENTYIELD | 20.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |